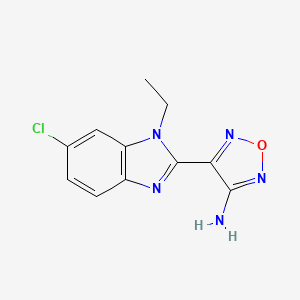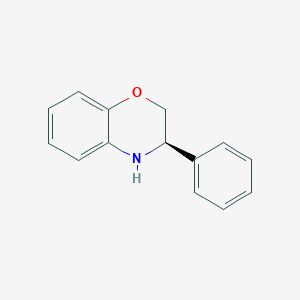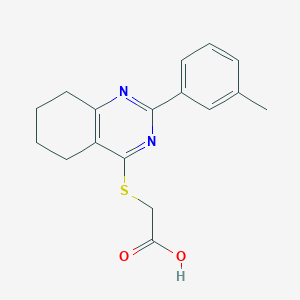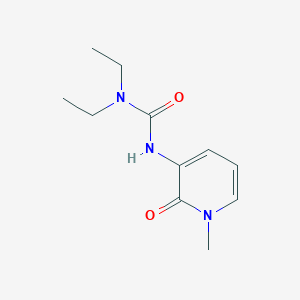
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide, also known as CPI-0610, is a small molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-0610 has shown potential as a therapeutic agent for various diseases, including cancer and sickle cell disease.
Mécanisme D'action
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide binds to the bromodomains of BET proteins and inhibits their function as epigenetic readers. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. In sickle cell disease, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide increases fetal hemoglobin levels by inhibiting the expression of BCL11A, a transcription factor that represses fetal hemoglobin expression.
Biochemical and Physiological Effects:
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In sickle cell disease patients, 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been shown to increase fetal hemoglobin levels and improve the symptoms of the disease. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also shown good pharmacokinetic properties and can be administered orally. However, one limitation of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for the research and development of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. Another direction is the development of more potent BET inhibitors that can be used in combination with 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide involves several steps, including the reaction of 6-bromoindole with 1-propylamine to form 1-propylindole, followed by the reaction of 1-propylindole with 2,2-dimethylpyrrolidine-1,2-dicarboxylic acid anhydride to form 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide. The synthesis method has been optimized to improve the yield and purity of 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide.
Applications De Recherche Scientifique
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has been extensively studied for its potential as a therapeutic agent for cancer and sickle cell disease. BET proteins play a crucial role in regulating the expression of oncogenes, and BET inhibitors such as 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide have been shown to inhibit the growth of various cancer cells in vitro and in vivo. 2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide has also been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
Propriétés
IUPAC Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-10-22-12-9-14-7-8-15(13-17(14)22)20-19(25)23-11-5-6-16(23)18(24)21(2)3/h7-9,12-13,16H,4-6,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQCQTJTINLRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)NC(=O)N3CCCC3C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-dimethyl-1-N-(1-propylindol-6-yl)pyrrolidine-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)



![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)

![N-(2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7591025.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7591037.png)

![3-(2-methylpropyl)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B7591050.png)
![N-[2-(oxolan-2-yl)ethyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7591052.png)
![1-[2-(Ethoxymethyl)phenyl]-3-(3-ethoxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7591074.png)
![N-[4-(5-propan-2-yl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591076.png)
![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)